molecular formula C19H22N4O2S B11937272 GAK inhibitor 12r

GAK inhibitor 12r

Cat. No.: B11937272
M. Wt: 370.5 g/mol
InChI Key: VOFMQYIALBSDFI-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of GAK inhibitor 12r involves the use of isothiazolo[4,5-b]pyridine scaffolds. An efficient synthetic procedure to access 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key building blocks has been developed . The regioselective functionalization with various substituents is performed to achieve the desired compound. The reaction conditions typically involve the use of halogenating agents and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

GAK inhibitor 12r undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Mechanism of Action

GAK inhibitor 12r exerts its effects by selectively inhibiting cyclin G-associated kinase. This inhibition disrupts the phosphorylation of adaptor protein complexes, which are essential for clathrin-mediated endocytosis. The molecular targets of this compound include the kinase domain of cyclin G-associated kinase and other related pathways involved in cellular trafficking and signal transduction .

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[1,2]thiazolo[4,3-b]pyridin-6-yl]-2-methoxyaniline

InChI

InChI=1S/C19H22N4O2S/c1-11-9-23(10-12(2)25-11)19-18-16(22-26-19)6-14(8-21-18)13-4-5-15(20)17(7-13)24-3/h4-8,11-12H,9-10,20H2,1-3H3/t11-,12+

InChI Key

VOFMQYIALBSDFI-TXEJJXNPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC

Origin of Product

United States

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